

In-Depth Technical Guide: Physicochemical Characteristics of 1-Ethyl-4-isobutylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethyl-4-isobutylbenzene**

Cat. No.: **B025356**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-isobutylbenzene is an aromatic hydrocarbon that holds significance in the pharmaceutical industry, primarily as a known impurity and a process intermediate related to the synthesis of ibuprofen. A thorough understanding of its physicochemical properties is crucial for process optimization, quality control, and safety assessment in drug development and manufacturing. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **1-Ethyl-4-isobutylbenzene**, including detailed experimental protocols for their determination and a summary of available data.

Physicochemical Data

The following table summarizes the key physicochemical properties of **1-Ethyl-4-isobutylbenzene**. It is important to note that while some properties are well-documented, specific experimental values for others, such as melting and boiling points, are not readily available in the literature and are often computationally predicted.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₈	[1] [2] [3] [4]
Molecular Weight	162.27 g/mol	[1] [2] [4]
IUPAC Name	1-ethyl-4-(2-methylpropyl)benzene	[1] [2]
Synonyms	p-Isobutylethylbenzene, Ibuprofen Impurity B2	[2]
CAS Number	100319-40-2	[1]
Physical Form	Liquid	
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Water Solubility	Predicted to be low (non-polar molecule)	
XlogP	4.3	[1] [2]
Topological Polar Surface Area (TPSA)	0 Å ²	[1] [2]
Flash Point	Not applicable	
Refractive Index	Data not available	

Experimental Protocols

While specific experimental data for **1-Ethyl-4-isobutylbenzene** is limited, the following are detailed, standard methodologies for determining the key physicochemical properties of similar liquid aromatic hydrocarbons.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[\[5\]](#)[\[6\]](#)

Apparatus:

- Small test tube (e.g., fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., oil bath or aluminum block)[[7](#)]
- Rubber band or wire for attaching the test tube to the thermometer

Procedure:

- Place a small amount (a few milliliters) of **1-Ethyl-4-isobutylbenzene** into the small test tube.[[6](#)]
- Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.[[5](#)]
- Attach the test tube to a thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube.[[5](#)]
- Immerse the assembly into a heating bath (an oil bath is suitable for temperatures above 100°C).[[5](#)]
- Heat the bath gently and stir to ensure even temperature distribution.
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[[5](#)]
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[[5](#)][[6](#)] Record this temperature.

Determination of Density

The density of a liquid can be determined using a pycnometer or a vibrating tube density meter.
[8]

Apparatus:

- Pycnometer (a glass flask with a precise volume)
- Analytical balance (accurate to at least 0.1 mg)
- Constant temperature bath

Procedure:

- Thoroughly clean and dry the pycnometer.
- Determine and record the mass of the empty, dry pycnometer.
- Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.
- Adjust the volume of the water to the calibration mark on the pycnometer, ensuring there are no air bubbles.
- Dry the outside of the pycnometer and weigh it.
- Empty and dry the pycnometer.
- Fill the pycnometer with **1-Ethyl-4-isobutylbenzene** and repeat steps 3-5.
- Calculate the density using the following formula: Density = (Mass of substance) / (Volume of substance) Volume of substance = (Mass of water) / (Density of water at the measurement temperature)

Determination of Water Solubility (Slow-Stir Method)

For hydrophobic organic compounds like **1-Ethyl-4-isobutylbenzene**, the slow-stir method is appropriate to avoid the formation of micro-emulsions.[9]

Apparatus:

- Large glass vessel (at least 1 liter) with a stopcock at the bottom
- Magnetic stirrer and stir bar
- Constant temperature bath or room
- Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

- Add a known volume of high-purity water to the glass vessel.
- Add a small, excess amount of **1-Ethyl-4-isobutylbenzene** to the water.
- Place the vessel in a constant temperature environment and stir the mixture slowly with a magnetic stirrer. The stirring speed should be gentle enough to create a vortex that is no more than 10-20% of the liquid depth, to prevent the formation of an emulsion.[9]
- Allow the mixture to equilibrate for an extended period (24-48 hours or longer, until successive measurements are constant).
- Stop stirring and allow the phases to separate completely.
- Carefully collect an aqueous sample from the bottom of the vessel through the stopcock, discarding the initial volume to avoid contamination from the stopcock surface.
- Extract the **1-Ethyl-4-isobutylbenzene** from the aqueous sample using a suitable organic solvent (e.g., hexane or dichloromethane).
- Analyze the extract using a calibrated analytical method (e.g., GC-MS) to determine the concentration of **1-Ethyl-4-isobutylbenzene**. This concentration represents its water solubility at that temperature.

Determination of Flash Point (Closed-Cup Method)

The flash point is a critical safety parameter, indicating the lowest temperature at which a liquid can form an ignitable mixture with air. The Pensky-Martens closed-cup method is a common standard.[10][11]

Apparatus:

- Pensky-Martens closed-cup tester
- Thermometer
- Ignition source (e.g., gas flame or electric igniter)

Procedure:

- Pour the sample of **1-Ethyl-4-isobutylbenzene** into the test cup up to the filling mark.
- Place the lid on the cup and insert the thermometer.
- Begin heating the sample at a slow, constant rate (e.g., 5-6°C per minute).[12]
- Stir the sample continuously at a specified speed.
- At regular temperature intervals, apply the ignition source to the opening in the cup lid.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a brief flash.[10][11] Record this temperature.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the boiling point of **1-Ethyl-4-isobutylbenzene** using the micro-capillary method.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of **1-Ethyl-4-isobutylbenzene**. While a complete experimental dataset for this specific compound is not publicly available, the provided data and standardized experimental protocols for similar aromatic hydrocarbons offer a robust framework for researchers, scientists, and drug development professionals. Accurate determination of these properties is essential for ensuring the quality, safety, and efficacy of pharmaceutical products where **1-Ethyl-4-isobutylbenzene** may be present. Further experimental investigation is encouraged to establish a comprehensive and validated physicochemical profile for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-Ethyl-4-isobutylbenzene | C12H18 | CID 576929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. plantaedb.com [plantaedb.com]
- 3. PubChemLite - 1-ethyl-4-isobutylbenzene (C12H18) [pubchemlite.lcsb.uni.lu]
- 4. GSRS [precision.fda.gov]
- 5. tutorsglobe.com [tutorsglobe.com]
- 6. ivypanda.com [ivypanda.com]
- 7. byjus.com [byjus.com]
- 8. calnesis.com [calnesis.com]
- 9. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aidic.it [aidic.it]
- 11. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 12. almaaql.edu.iq [almaaql.edu.iq]

- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Characteristics of 1-Ethyl-4-isobutylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b025356#physicochemical-characteristics-of-1-ethyl-4-isobutylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com